6-Bromo-8-methylimidazo[1,2-a]pyridine
Overview
Description
“6-Bromo-8-methylimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H7BrN2 . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position of the imidazo[1,2-a]pyridine ring . The InChI code for this compound is 1S/C8H7BrN2/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are dependent on the substituents of both reactants, independent of the catalyst used . The initial imine formation is considered the slowest step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 211.06 g/mol . The compound is a solid at room temperature . Other physical and chemical properties like boiling point, melting point, and density are not specified .Scientific Research Applications
Synthesis and Antibacterial Activity
6-Bromo-8-methylimidazo[1,2-a]pyridine derivatives exhibit potential in the synthesis of compounds with antibacterial properties. For instance, a study by Althagafi & Abdel‐Latif (2021) demonstrated the synthesis of new imidazo[1,2-a]pyridines festooned with various moieties, showcasing notable antibacterial activities (Althagafi & Abdel‐Latif, 2021).
Halogenation Pathways
Research by Yutilov et al. (2005) explored the halogenation of imidazo[1,2-a]pyridines, providing insights into the pathways and products formed under different conditions. This study adds to the understanding of chemical reactions and product formation involving 6-bromoimidazo[1,2-a]pyridines (Yutilov et al., 2005).
Novel Synthesis Methods
The research by Shaabani et al. (2006) on the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquids contributes to the development of more efficient and eco-friendly synthesis methods for compounds including this compound (Shaabani et al., 2006).
Catalyzed Aminations
The work by Enguehard et al. (2003) on palladium- and copper-catalyzed aminations for the preparation of 6-aminoimidazo[1,2-a]pyridine derivatives opens avenues for diverse chemical syntheses involving this compound (Enguehard et al., 2003).
Safety and Hazards
“6-Bromo-8-methylimidazo[1,2-a]pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions for “6-Bromo-8-methylimidazo[1,2-a]pyridine” and related compounds lie in their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates will provide new initiatives to chemists towards the synthesis of these compounds .
properties
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGACMZCEQHBIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
217435-65-9 | |
Record name | 6-bromo-8-methylimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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